molecular formula C2H4N2S4 B3343092 Thiuram disulfide CAS No. 504-90-5

Thiuram disulfide

Cat. No.: B3343092
CAS No.: 504-90-5
M. Wt: 184.3 g/mol
InChI Key: CSNJTIWCTNEOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiuram disulfides are a class of organosulfur compounds with the general formula (R₂NCSS)₂. These compounds are derived from the oxidation of dithiocarbamates and are widely used in various industrial applications, including the vulcanization of rubber, the manufacture of pesticides, and as drugs. They are typically white or pale yellow solids that are soluble in organic solvents .

Preparation Methods

Thiuram disulfides are synthesized through the oxidation of dithiocarbamates. The typical synthetic route involves the following steps:

    Condensation Reaction: Secondary amines react with carbon disulfide to form dithiocarbamates.

    Oxidation Reaction: The dithiocarbamates are then oxidized to form thiuram disulfides.

For example, the reaction of sodium diethyldithiocarbamate with chlorine can be represented as: [ 2 R₂NCSSNa + Cl₂ \rightarrow (R₂NCSS)₂ + 2 NaCl ]

In industrial settings, a continuous-flow photocatalytic synthesis method has been developed, utilizing oxygen as the oxidant and Eosin Y as the photoredox catalyst. This method is highly atom- and step-economical, featuring reduced reaction times and excellent product yield and purity .

Chemical Reactions Analysis

Thiuram disulfides undergo various chemical reactions, including:

For instance, the reaction with Grignard reagents can be represented as: [ [Me₂NC(S)S]₂ + MeMgX \rightarrow Me₂NC(S)SMe + Me₂NCS₂MgX ]

Comparison with Similar Compounds

Thiuram disulfides can be compared with other sulfur-containing compounds such as thiosulfinates and organic polysulfanes. While all these compounds contain sulfur, thiuram disulfides are unique in their ability to rapidly decompose into free radicals, making them highly efficient as free radical initiators . Similar compounds include:

    Thiosulfinates: Derived from Allium plants, these compounds have applications in medicine and agriculture.

    Organic Polysulfanes:

Thiuram disulfides stand out due to their versatility and efficiency in industrial and medical applications.

Properties

IUPAC Name

carbamothioylsulfanyl carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2S4/c3-1(5)7-8-2(4)6/h(H2,3,5)(H2,4,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNJTIWCTNEOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(N)SSC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00198451
Record name Disulfide, bis(thiocarbamoyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-90-5
Record name Thiuram disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disulfide, bis(thiocarbamoyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, bis(thiocarbamoyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00198451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiuram disulfide
Reactant of Route 2
Reactant of Route 2
Thiuram disulfide
Reactant of Route 3
Thiuram disulfide
Reactant of Route 4
Thiuram disulfide
Reactant of Route 5
Reactant of Route 5
Thiuram disulfide
Reactant of Route 6
Thiuram disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.